L-ALANINE (18O2)
CAS No.:
Cat. No.: VC3687822
Molecular Formula:
Molecular Weight: 93.09
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 93.09 |
|---|
Introduction
Fundamental Characteristics of L-ALANINE (18O2)
Chemical Structure and Properties
The oxygen-18 substitution occurs at the carboxyl group (-COOH) of the alanine molecule, which contains two oxygen atoms. This strategic labeling allows researchers to monitor the metabolic fate of these specific oxygen atoms during biochemical processes. Despite the isotopic substitution, L-ALANINE (18O2) maintains similar chemical properties to standard L-alanine, though with a slightly higher molecular weight due to the additional neutrons in the oxygen-18 atoms.
| Specification | Value |
|---|---|
| Isotope | 18O |
| Number of labeled atoms | 2 |
| Position of labeling | Carboxyl group (-COOH) |
| Isotopic enrichment | 90%+ |
| Chemical formula | C₃H₇NO₂ (with two 18O atoms) |
| Optical activity | L-isomer (left-handed) |
Production and Synthesis Methods
Quality Control and Characterization
The final product undergoes rigorous quality control procedures to verify isotopic enrichment levels, chemical purity, and stereochemical configuration. Techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are employed to characterize the labeled compound.
Applications in Scientific Research
Metabolic Tracing and Pathway Analysis
L-ALANINE (18O2) serves as a powerful tool in metabolic research, allowing scientists to trace the fate of oxygen atoms through biochemical pathways . When introduced into biological systems, the 18O-labeled oxygen atoms can be tracked through various metabolic transformations, providing insights into:
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Carboxylation and decarboxylation reactions
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Oxygen exchange processes
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Enzyme mechanisms involving oxygen transfer
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Metabolic flux analysis
This tracking ability makes L-ALANINE (18O2) particularly valuable for elucidating the mechanisms of metabolic processes that involve the incorporation, removal, or exchange of oxygen atoms.
Integration with Other Research Techniques
The use of L-ALANINE (18O2) often complements other research methodologies, including:
| Technique | Application with L-ALANINE (18O2) |
|---|---|
| Mass Spectrometry | Detection and quantification of 18O-labeled metabolites |
| Nuclear Magnetic Resonance | Structural characterization of metabolic products |
| Metabolomics | Comprehensive analysis of metabolic pathways |
| Flux Analysis | Quantitative assessment of metabolic rates |
| Proteomics | Study of protein synthesis incorporating labeled amino acids |
Neurotransmitter Research
L-alanine plays a role in neurotransmitter synthesis, and the isotopically labeled variant enables researchers to track its contributions to these critical signaling molecules . This application is particularly important for understanding neurological processes and the biochemical basis of neurological disorders.
Research Applications and Findings
Metabolic Studies
The primary application of L-ALANINE (18O2) is in metabolic research, where it serves as a substrate for studying various biochemical pathways . The stable isotope products catalog indicates that such labeled compounds are essential tools for metabolic investigations, allowing researchers to trace the incorporation and transformation of specific atoms through complex biological systems.
Metabolic researchers use isotopically labeled compounds like L-ALANINE (18O2) to:
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Elucidate reaction mechanisms
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Determine the origin of atoms in metabolic products
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Measure enzymatic activity and substrate specificity
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Develop novel analytical methods for metabolite detection
Integration with Multiple Isotope Labeling
The research materials indicate that L-ALANINE is available with various isotopic labels, including combinations of 13C, 15N, and deuterium (D) in addition to 18O . This versatility allows for complex experimental designs where multiple atoms can be traced simultaneously, providing a more comprehensive understanding of metabolic processes.
Table of commercially available isotopically labeled L-alanine variants:
| Catalog Number | Description | Supplier |
|---|---|---|
| OLM-7460 | L-Alanine (18O2, 90%+) | Cambridge Isotope Laboratories |
| CLM-116 | L-Alanine (1-13C, 99%) | Cambridge Isotope Laboratories |
| CLM-117 | L-Alanine (3-13C, 99%) | Cambridge Isotope Laboratories |
| NLM-454 | L-Alanine (15N, 98%) | Cambridge Isotope Laboratories |
| CDNLM-6800 | L-Alanine (13C3, 97-99%; D4, 97-99%; 15N, 97-99%) | Cambridge Isotope Laboratories |
Comparison with Other Isotopically Labeled Amino Acids
Relative Utility in Research Applications
L-ALANINE (18O2) represents just one of many isotopically labeled amino acids used in research. The specific choice of label depends on the research question being addressed:
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13C-labeled amino acids: Commonly used to track carbon metabolism
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15N-labeled amino acids: Valuable for studying nitrogen incorporation and protein turnover
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2H (D)-labeled amino acids: Used to investigate hydrogen exchange and stereochemical aspects
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18O-labeled amino acids: Particularly useful for studying oxygen transfer reactions
The 18O2 label in L-alanine is especially valuable for investigating carboxyl group chemistry and oxygen exchange processes in biological systems.
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